N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
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Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-14-8-9-19(21(26)11-14)25-22(27)17-12-20(15-5-4-10-23-13-15)24-18-7-3-2-6-16(17)18/h2-13,26H,1H3,(H,25,27) |
InChI Key |
FVRVHNKUEIEQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)O |
Origin of Product |
United States |
Biological Activity
N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂
- Molecular Weight : 305.34 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit key signaling pathways involved in cancer proliferation.
-
Mechanism of Action :
- The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation in various cancers .
- It also exhibits cytotoxic effects on cancer cell lines, leading to apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- In Vitro Studies :
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 20 | 15 |
| Pseudomonas aeruginosa | 25 | 20 |
Antioxidant Activity
The antioxidant potential of the compound has been assessed using DPPH radical scavenging assays:
- Results :
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the quinoline core followed by functionalization at specific positions. Variations in substituents on the quinoline ring can lead to derivatives with enhanced biological activities.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is its potential as an antimalarial agent. Research has indicated that quinoline derivatives exhibit promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.
Efficacy
Studies have shown that optimized derivatives of quinoline-4-carboxamides can achieve low nanomolar potency in vitro, with effective oral dosing in animal models. For instance, one derivative demonstrated an effective dose (ED90) of less than 1 mg/kg when administered orally over four days, indicating strong potential for further development .
Anticancer Properties
This compound also shows promise in cancer research. Its structural similarities to other quinoline derivatives suggest potential anticancer activity.
In Vitro Studies
Research has reported that various quinoline derivatives exhibit selective cytotoxicity against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compounds were found to have IC50 values ranging from 1.9 to 7.52 μg/mL, indicating effective inhibition of cell proliferation .
Mechanism and Selectivity
The anticancer activity is believed to be linked to the ability of these compounds to target specific pathways involved in tumor growth and survival. The flexibility of the quinoline scaffold allows for essential interactions with target proteins, enhancing selectivity towards cancerous cells while minimizing effects on normal cells .
Drug Development and Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its application in drug development.
Properties
The compound has a molecular formula of C22H17N3O2 and a molecular weight of 355.4 g/mol, with typical purity levels around 95%. These properties are favorable for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
